Potency Positioning: Bcl-2-IN-15 (IC50 = 363 nM) Offers a Moderate-Affinity Alternative to Picomolar Binders Like Venetoclax (Ki <0.01 nM)
Bcl-2-IN-15 (Compound 13d) exhibits an IC50 of 363 nM (0.363 µM) for Bcl-2 inhibition in a cell-free biochemical assay [1]. In contrast, the clinically approved Bcl-2-selective inhibitor Venetoclax (ABT-199) demonstrates a Ki of <0.01 nM in similar cell-free assays, reflecting a >36,000-fold difference in potency [2]. This substantial potency gap positions Bcl-2-IN-15 as a valuable tool for applications where ultra-high affinity binding may saturate target engagement too rapidly, potentially masking nuanced SAR or pathway feedback mechanisms.
| Evidence Dimension | Biochemical Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.363 µM (363 nM) |
| Comparator Or Baseline | Venetoclax (ABT-199): Ki < 0.01 nM |
| Quantified Difference | >36,000-fold less potent than Venetoclax |
| Conditions | Cell-free Bcl-2 inhibition assay (BPS Bioscience Corporation) |
Why This Matters
The moderate affinity of Bcl-2-IN-15 allows for controlled titration of Bcl-2 inhibition, reducing the risk of immediate, irreversible target saturation and enabling more granular pharmacological studies.
- [1] Ismail HS, Khalil A, Taha H, et al. Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. Sci Rep. 2023;13:15554. View Source
- [2] Souers AJ, Leverson JD, Boghaert ER, et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nat Med. 2013;19(2):202-8. View Source
